molecular formula C30H44N6O8S2 B15354496 N-Desmethyl Sumatriptan Hemisuccinate

N-Desmethyl Sumatriptan Hemisuccinate

Katalognummer: B15354496
Molekulargewicht: 680.8 g/mol
InChI-Schlüssel: PCRJPVSTRBCYHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Desmethyl Sumatriptan Hemisuccinate (NDSH) is a demethylated metabolite and impurity of Sumatriptan, a selective serotonin 5-HT1B/1D receptor agonist used for acute migraine treatment . Structurally, NDSH is formed by the removal of a methyl group from the parent compound’s aminoethyl side chain, followed by esterification with succinic acid. Its molecular formula is 2(C₁₃H₁₉N₃O₂S)·C₄H₆O₄, with a molecular weight of 680.84 g/mol . NDSH is classified as a reference impurity material (>95% purity by HPLC) and is critical in pharmaceutical quality control to ensure Sumatriptan’s safety and efficacy .

Eigenschaften

Molekularformel

C30H44N6O8S2

Molekulargewicht

680.8 g/mol

IUPAC-Name

butanedioic acid;N-methyl-1-[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methanesulfonamide

InChI

InChI=1S/2C13H19N3O2S.C4H6O4/c2*1-14-6-5-11-8-16-13-4-3-10(7-12(11)13)9-19(17,18)15-2;5-3(6)1-2-4(7)8/h2*3-4,7-8,14-16H,5-6,9H2,1-2H3;1-2H2,(H,5,6)(H,7,8)

InChI-Schlüssel

PCRJPVSTRBCYHG-UHFFFAOYSA-N

Kanonische SMILES

CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC.CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC.C(CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Sumatriptan Hemisuccinate typically involves the demethylation of Sumatriptan. This process can be achieved using various reagents such as hydroxylamine or other demethylating agents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy.

Analyse Chemischer Reaktionen

Types of Reactions: N-Desmethyl Sumatriptan Hemisuccinate can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with altered functional groups.

Wissenschaftliche Forschungsanwendungen

  • Chemistry: It serves as a reference compound in synthetic chemistry research.

  • Biology: Its interactions with biological systems are studied to understand its pharmacological effects.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of migraine treatment.

  • Industry: It is used in the pharmaceutical industry as an impurity marker and in quality control processes.

Wirkmechanismus

N-Desmethyl Sumatriptan Hemisuccinate is structurally similar to Sumatriptan and other triptans, such as Rizatriptan and Zolmitriptan. its unique demethylated structure may confer different pharmacokinetic and pharmacodynamic properties. These differences can be explored further in comparative studies to understand its potential advantages or limitations.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Pharmacological Differences

The table below compares NDSH with Sumatriptan, its active derivatives, and related impurities:

Compound Molecular Formula Molecular Weight (g/mol) Structural Features Pharmacological Role References
Sumatriptan (Parent Drug) C₁₄H₂₁N₃O₂S·C₄H₆O₄ 413.5 Contains methylaminoethyl side chain; succinate salt form. Active 5-HT1B/1D agonist; relieves migraine via vasoconstriction.
NDSH 2(C₁₃H₁₉N₃O₂S)·C₄H₆O₄ 680.84 Demethylated aminoethyl side chain; hemisuccinate ester. Inactive metabolite; monitored as a process-related impurity.
Sumatriptan N-Oxide (Impurity D) C₁₄H₂₁N₃O₃S 311.40 Oxidation of dimethylamino group to N-oxide. Pharmacologically inactive; potential oxidative degradation product.
Sumatriptan Related Compound C C₁₅H₂₃N₃O₃S·0.5C₄H₆O₄ 384.47 Hydroxymethyl substitution on indole ring; hemisuccinate salt. Synthetic intermediate or degradation product; no therapeutic activity.
Sumatriptan-d6 Hemisuccinate C₁₄H₁₅D₆N₃O₂S·C₄H₆O₄ 419.5 Deuterated methyl groups; stable isotope-labeled for analytical tracing. Used in pharmacokinetic studies as an internal standard.

Metabolic and Analytical Insights

  • Metabolism: Sumatriptan undergoes hepatic metabolism primarily via monoamine oxidase-A (MAO-A) and cytochrome P450 (CYP) enzymes, producing NDSH and other metabolites . Unlike the parent drug, NDSH lacks vasoactive properties due to the absence of the critical methyl group required for receptor binding .
  • Analytical Differentiation :
    • HPLC/MS : and highlight validated HPLC/MS methods to distinguish NDSH from Sumatriptan and other impurities. Gradient elution and positive-ion SIM modes achieve baseline separation, crucial for impurity profiling .
    • Stability : NDSH is stable at 20°C but degrades under acidic or oxidative conditions, necessitating inert storage .

Pharmacopeial Standards and Regulatory Significance

  • USP/EP Guidelines: NDSH is listed among Sumatriptan-related impurities in pharmacopeial monographs (e.g., USP Sumatriptan Succinate Related Compound B Hemisuccinate) . Regulatory limits for impurities like NDSH are typically ≤0.1% to ensure patient safety .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.